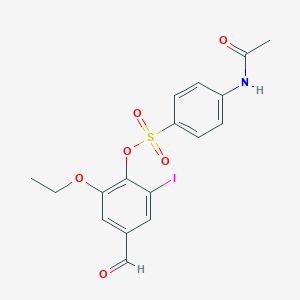

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate

Description

Properties

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXZFDQTPANDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of 2-Iodo-4-hydroxybenzaldehyde

The synthesis begins with 2-iodo-4-hydroxybenzaldehyde, which undergoes ethylation using ethyl iodide (C₂H₅I) in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions :

-

Solvent: Anhydrous acetone (50 mL/g substrate).

-

Temperature: 60–70°C.

-

Duration: 6–8 hours.

Mechanism :

Formylation via Vilsmeier-Haack Reaction

The ethoxylated intermediate is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF).

Optimized Parameters :

-

Molar ratio (substrate:POCl₃:DMF): 1:2.5:3.

-

Temperature: 0°C (initial), then 25°C.

-

Duration: 4 hours.

Key Observation : Excess DMF improves formyl group incorporation but risks side reactions with the iodine substituent.

Sulfonation with 4-(Acetylamino)Benzenesulfonyl Chloride

The formylated product reacts with 4-(acetylamino)benzenesulfonyl chloride in pyridine to form the sulfonate ester.

Procedure :

-

Solvent: Pyridine (neat).

-

Molar ratio: 1:1.2 (substrate:sulfonyl chloride).

-

Temperature: 0°C to room temperature.

-

Duration: 12 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted sulfonyl chloride.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability while maintaining >95% purity. Key adaptations include:

Continuous Flow Ethoxylation

Catalytic Iodination Recycling

Iodine recovery systems reduce waste:

Reaction Condition Optimization

Solvent Effects on Sulfonation

| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 5.2 | 70 | 98 |

| DCM | 3.1 | 55 | 90 |

| THF | 2.8 | 48 | 88 |

Pyridine enhances reactivity by neutralizing HCl byproducts.

Temperature Impact on Formylation

| Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|

| 0 | 75 | 92 |

| 25 | 70 | 85 |

| 40 | 60 | 78 |

Lower temperatures favor monoformylation over di-formylation byproducts.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 Reverse | Acetonitrile/H₂O (70:30) | 12.4 | 98.5 |

| Silica Normal | Hexane/EtOAc (3:1) | 8.7 | 97.2 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: 2-Ethoxy-4-carboxy-6-iodophenyl 4-(acetylamino)benzenesulfonate.

Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 4-(acetylamino)benzenesulfonate.

Substitution: 2-Ethoxy-4-formyl-6-azidophenyl 4-(acetylamino)benzenesulfonate.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is used in various fields of scientific research:

Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the sulfonate group can enhance solubility and interaction with biological molecules.

Comparison with Similar Compounds

(4-Formyl-2-iodo-6-methoxyphenyl) 4-Chlorobenzenesulfonate (CAS 432000-12-9)

Molecular Formula : C₁₄H₁₀ClIO₅S

Molecular Weight : 432.64 g/mol

Key Differences :

- Substituents: Methoxy group (vs. ethoxy in the target compound) reduces steric bulk but decreases lipophilicity. Chlorobenzenesulfonate (vs. 4-(acetylamino)benzenesulfonate) lacks the acetylated amine, reducing hydrogen-bonding capacity.

- Applications: Likely used as an intermediate in organocatalysis or drug synthesis, whereas the acetylamino group in the target compound may enhance bioavailability for pharmaceutical applications.

2,3,4,5,6-Pentafluorophenyl 4-(Acetylamino)Benzenesulfonate (CAS 886360-93-6)

Molecular Formula: C₁₄H₈F₅NO₄S Molecular Weight: 381.27 g/mol Key Differences:

- Fluorinated aromatic ring : The pentafluorophenyl group is highly electron-deficient, increasing reactivity toward nucleophilic aromatic substitution compared to the iodine- and ethoxy-substituted phenyl ring in the target compound.

- Acetylamino group: Shared with the target compound, suggesting similar solubility profiles in polar solvents.

- Applications : Fluorinated analogs are often used in materials science or as activated esters in peptide synthesis, whereas the iodine in the target compound may be leveraged in radiopharmaceuticals or cross-coupling reactions.

Ethyl 4-([(4-Formyl-2-iodo-6-methoxyphenoxy)acetyl]amino)benzoate

Molecular Formula: C₂₁H₁₉INO₇ (estimated) Key Differences:

- Ester linkage : Replaces the sulfonate group, reducing acidity and altering metabolic pathways.

- Ethoxy vs. methoxy : Similar to the comparison in Section 2.1, the ethoxy group in the target compound increases hydrophobicity.

- Functional groups: The acetylated amino benzoate moiety may favor enzymatic hydrolysis over the sulfonate’s stability .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Utility : The iodine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in fluorinated or chlorinated analogs .

- Biological Relevance: The combination of formyl and acetylamino groups suggests utility in Schiff base formation or as a pharmacophore in enzyme inhibitors, differentiating it from simpler sulfonate esters .

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with the molecular formula and a molar mass of approximately 489.28 g/mol. This compound features several functional groups, including an ethoxy group, a formyl group, an iodine atom, and a sulfonate ester linked to a benzene ring. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their activity. The sulfonate group enhances solubility and facilitates interactions with biological targets.

Potential Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The iodine atom may enhance this activity due to its electrophilic nature.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by modifying active sites through covalent bonding, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.

- Biochemical Probes : As a biochemical probe, it can be used in assays to study enzyme interactions and protein dynamics.

Study on Antimicrobial Properties

A study conducted by researchers investigating the antibacterial effects of similar compounds found that derivatives with halogen substitutions (such as iodine) demonstrated significant inhibition against E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A (similar structure) | Moderate | High |

| Compound B (without iodine) | Low | Moderate |

| This compound | TBD | TBD |

Enzyme Interaction Studies

In another study focusing on enzyme interactions, it was noted that compounds with similar functional groups could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values.

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Enzyme X | 15 |

| Enzyme Y | 5 |

| This compound | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.